

# The Environmental Odyssey of Dibromoacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *Dibromoacetic Acid*

Cat. No.: *B109426*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the environmental fate and transport of **dibromoacetic acid** (DBA), a significant disinfection byproduct. The following sections provide a comprehensive overview of its physicochemical properties, environmental persistence, degradation pathways, and mobility. Detailed experimental protocols for key assessment methods are also presented to facilitate further research in this critical area.

## Physicochemical Properties of Dibromoacetic Acid

**Dibromoacetic acid** is a hygroscopic crystalline solid at room temperature.<sup>[1]</sup> Its chemical and physical properties are crucial for understanding its behavior and partitioning in the environment. A summary of these key properties is provided in the table below.

Property	Value	Reference
Chemical Formula	C <sub>2</sub> H <sub>2</sub> Br <sub>2</sub> O <sub>2</sub>	[No information available]
Molecular Weight	217.84 g/mol	[No information available]
Appearance	Hygroscopic crystals	[1]
Melting Point	49 °C	[1]
Boiling Point	232-234 °C (decomposes)	[No information available]
Density	1.98 g/mL	[1]
Water Solubility	Very soluble	[1]
log P (Octanol-Water Partition Coefficient)	1.226	[1]
pKa	1.48	[No information available]

## Environmental Fate and Transport

**Dibromoacetic acid** is primarily introduced into the environment as a byproduct of water disinfection processes, particularly chlorination of water sources containing bromide ions and natural organic matter.[2] Its environmental fate is governed by a combination of transport and degradation processes.

### Transport

**Atmospheric Transport:** The vapor pressure of DBA is low, and it is not expected to volatilize significantly from water or moist soil.[3] However, if it does enter the atmosphere, it is expected to exist predominantly in the vapor phase.[3]

**Transport in Water:** Due to its high water solubility and low octanol-water partition coefficient, DBA is mobile in aquatic systems. It is found in both surface and groundwater as a result of water treatment and discharge.[4]

**Transport in Soil:** The mobility of a chemical in soil is often predicted by its soil organic carbon-water partition coefficient (Koc). The estimated Koc for **dibromoacetic acid** is low, suggesting it has a very high mobility in soil and is not likely to strongly adsorb to soil particles. [No

information available] As a strong acid with a low pKa, it will exist predominantly in its anionic form in most environmental soils, a form that generally does not adsorb strongly to soil organic carbon and clay. [No information available]

## Degradation

The persistence of **dibromoacetic acid** in the environment is determined by various abiotic and biotic degradation processes.

**Biodegradation:** Microbial degradation is a recognized pathway for the breakdown of haloacetic acids.[2] Several bacterial species, including *Afipia* spp. and *Methylobacterium* sp., have been shown to degrade **dibromoacetic acid**, although the degradation rate for DBA is noted to be slower than for some other haloacetic acids like monochloroacetic acid (MCAA) and monobromoacetic acid (MBAA).[5] One study identified that only three out of eight haloacetic acid-degrading bacterial isolates were capable of degrading DBA.[5]

**Photodegradation:** **Dibromoacetic acid** does not absorb light at wavelengths greater than 290 nm, suggesting that direct photolysis by sunlight is not a significant degradation pathway. [No information available] However, indirect photodegradation can occur. The half-life of **dibromoacetic acid** under photocatalytic conditions (in the presence of titanium dioxide) at 15°C has been reported to be 14 days. [No information available] In the atmosphere, DBA is degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of 25.3 days.[3]

**Hydrolysis:** Hydrolysis is not considered a major degradation pathway for **dibromoacetic acid** under typical environmental conditions. [No information available] However, one study extrapolated the half-life for hydrolysis of DBA at 15°C to be 12 years, indicating that it is a very slow process.

A summary of the environmental half-lives of **dibromoacetic acid** is presented in the table below.

Environmental Compartment	Degradation Process	Half-Life	Conditions	Reference
Atmosphere	Reaction with OH radicals	25.3 days (estimated)	-	[3]
Water	Hydrolysis	12 years (extrapolated)	15 °C	
Water	Photocatalysis	14 days	In the presence of TiO <sub>2</sub> at 15°C	[No information available]

## Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the environmental fate and transport of **dibromoacetic acid**.

### Analysis of Dibromoacetic Acid in Water (Based on EPA Method 552.2)

This method is used for the quantitative determination of haloacetic acids in drinking water and other aqueous matrices.

#### 1. Sample Preparation:

- Collect a 40 mL water sample in an amber glass bottle containing ammonium chloride as a preservative.
- Acidify the sample to a pH of <0.5 with a strong acid (e.g., sulfuric acid).

#### 2. Extraction:

- Add methyl tert-butyl ether (MTBE) to the acidified sample and shake vigorously to extract the haloacetic acids into the organic phase.
- Allow the phases to separate and collect the MTBE layer.

#### 3. Derivatization:

- Add acidic methanol to the MTBE extract.

- Heat the mixture to convert the haloacetic acids to their methyl esters. This step is crucial for making the compounds volatile enough for gas chromatography.

#### 4. Neutralization and Concentration:

- Perform a back-extraction with a saturated sodium bicarbonate solution to neutralize the extract.
- The methyl esters remain in the MTBE layer, which is then concentrated for analysis.

#### 5. Analysis:

- Analyze the concentrated extract using a gas chromatograph equipped with an electron capture detector (GC-ECD). The detector is highly sensitive to halogenated compounds.
- Quantify the concentration of **dibromoacetic acid** by comparing the peak area to that of a known standard.

## Aerobic Biodegradation in Water (Based on OECD Guideline 301)

This protocol outlines a screening test for the ready biodegradability of chemicals in an aerobic aqueous medium.

#### 1. Test Setup:

- Prepare a mineral medium containing essential nutrients for microbial growth.
- Inoculate the medium with a small amount of activated sludge, sewage effluent, or surface water as a source of microorganisms.
- Add **dibromoacetic acid** as the sole carbon source at a concentration of 10-20 mg/L.
- Set up control flasks without the test substance (to measure endogenous respiration) and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) to check the viability of the inoculum.

#### 2. Incubation:

- Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.
- The test is typically run for 28 days.

### 3. Monitoring Biodegradation:

- Monitor the degradation of **dibromoacetic acid** over time by measuring parameters such as:
- Dissolved Organic Carbon (DOC) removal: Periodically take samples, filter them, and analyze the DOC concentration.
- Oxygen consumption: Use a respirometer to measure the biological oxygen demand (BOD).
- Carbon dioxide production: Trap and quantify the CO<sub>2</sub> evolved from the test flasks.

### 4. Data Analysis:

- Calculate the percentage of degradation based on the chosen parameter. A substance is considered readily biodegradable if it reaches a certain percentage of theoretical maximum degradation (e.g., >60% of theoretical oxygen demand or CO<sub>2</sub> production, or >70% DOC removal) within a 10-day window during the 28-day test.

## Soil Sorption and Desorption (Based on OECD Guideline 106)

This protocol describes the batch equilibrium method to determine the soil sorption coefficient (K<sub>d</sub>) and the organic carbon-normalized sorption coefficient (K<sub>oc</sub>).

### 1. Soil Preparation:

- Select and characterize the soil(s) for the experiment, including determining the pH, organic carbon content, and texture.
- Air-dry the soil and sieve it to a uniform particle size.

### 2. Sorption Experiment:

- Prepare a solution of **dibromoacetic acid** of known concentration in a calcium chloride solution (to maintain a constant ionic strength).
- Add a known mass of soil to a series of centrifuge tubes.
- Add a known volume of the **dibromoacetic acid** solution to each tube.
- Include control tubes without soil to account for any adsorption to the tube walls.
- Shake the tubes at a constant temperature for a predetermined equilibrium time (typically 24-48 hours).

### 3. Analysis of Sorption:

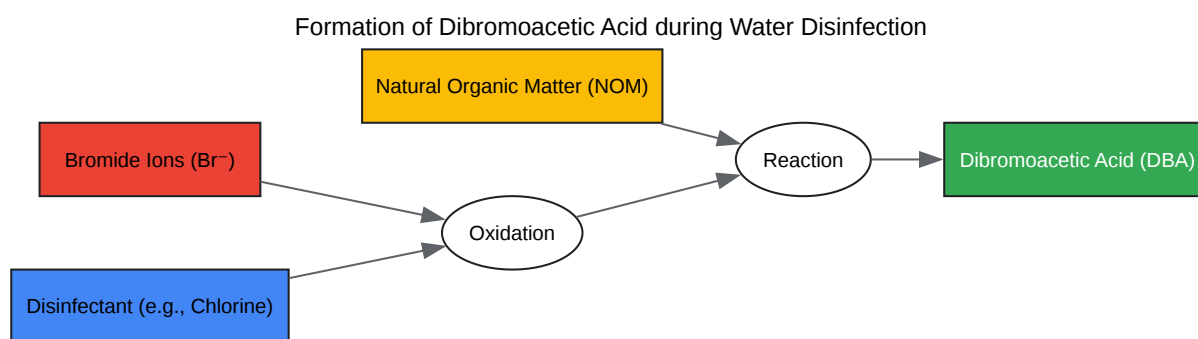
- After shaking, centrifuge the tubes to separate the soil from the solution.
- Carefully collect the supernatant and analyze the concentration of **dibromoacetic acid** remaining in the solution using an appropriate analytical method (e.g., GC-ECD after extraction and derivatization).
- Calculate the amount of **dibromoacetic acid** sorbed to the soil by subtracting the concentration in the supernatant from the initial concentration.
- Calculate the soil-water distribution coefficient ( $K_d$ ) as the ratio of the concentration of DBA in the soil to the concentration in the water at equilibrium.
- Calculate the organic carbon-normalized sorption coefficient ( $K_{oc}$ ) by dividing  $K_d$  by the fraction of organic carbon in the soil.

#### 4. Desorption Experiment (Optional):

- After the sorption experiment, remove a known amount of the supernatant and replace it with a fresh calcium chloride solution.
- Resuspend the soil and shake for the same equilibrium time.
- Analyze the concentration of **dibromoacetic acid** that has desorbed into the solution.

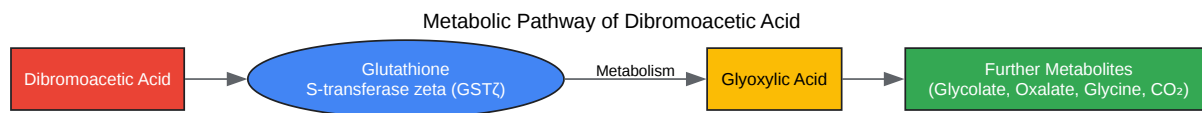
## Visualizations

The following diagrams illustrate key processes related to the environmental fate of **dibromoacetic acid**.



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*Formation of **Dibromoacetic Acid** during Water Disinfection.*

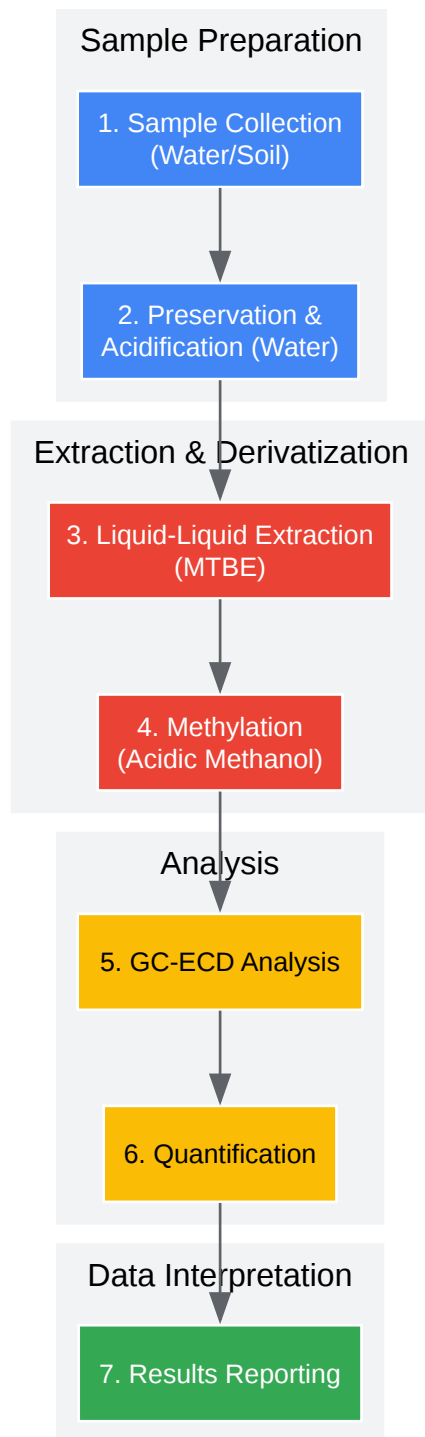


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*Metabolic Pathway of **Dibromoacetic Acid**.*



## General Experimental Workflow for DBA Analysis



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*General Experimental Workflow for DBA Analysis.*

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